molecular formula C13H12ClN5O B2756504 2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 1170483-64-3

2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

Cat. No.: B2756504
CAS No.: 1170483-64-3
M. Wt: 289.72
InChI Key: NTRUCDIWGVLUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential therapeutic applications and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidine derivatives .

Scientific Research Applications

2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
  • 2-((1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
  • 2-((1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

Uniqueness

The uniqueness of 2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-chlorophenyl group may enhance its binding affinity to certain molecular targets compared to its analogs .

Properties

IUPAC Name

2-[[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O/c14-10-3-1-2-4-11(10)19-13-9(7-18-19)12(15-5-6-20)16-8-17-13/h1-4,7-8,20H,5-6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRUCDIWGVLUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)NCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.